molecular formula C19H15Cl2NO3S B2966412 N-(3,4-dichlorophenyl)-3-[(4-methoxyphenyl)methoxy]thiophene-2-carboxamide CAS No. 339098-25-8

N-(3,4-dichlorophenyl)-3-[(4-methoxyphenyl)methoxy]thiophene-2-carboxamide

Cat. No.: B2966412
CAS No.: 339098-25-8
M. Wt: 408.29
InChI Key: HURUJIPEGVVHKP-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-3-[(4-methoxyphenyl)methoxy]thiophene-2-carboxamide is a thiophene-2-carboxamide derivative featuring two distinct substituents:

  • N-(3,4-dichlorophenyl): A chloro-substituted aromatic group known for enhancing lipophilicity and influencing bioactivity in agrochemicals and pharmaceuticals .
  • 3-[(4-Methoxyphenyl)methoxy]: A para-methoxybenzyl ether moiety that may improve metabolic stability and modulate electronic effects on the thiophene core.

This compound’s structural framework aligns with bioactive molecules targeting enzymes or receptors, though specific biological data for this derivative remain undisclosed in the provided evidence.

Properties

IUPAC Name

N-(3,4-dichlorophenyl)-3-[(4-methoxyphenyl)methoxy]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15Cl2NO3S/c1-24-14-5-2-12(3-6-14)11-25-17-8-9-26-18(17)19(23)22-13-4-7-15(20)16(21)10-13/h2-10H,11H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HURUJIPEGVVHKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)COC2=C(SC=C2)C(=O)NC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-dichlorophenyl)-3-[(4-methoxyphenyl)methoxy]thiophene-2-carboxamide, also known by its CAS number 338749-87-4, is a compound of interest in medicinal chemistry due to its diverse biological activities. This article examines its biological activity, including antimicrobial properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C19H15Cl2NO3S. The presence of a thiophene ring combined with dichlorophenyl and methoxyphenyl substituents contributes to its unique chemical properties and biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. In vitro evaluations have demonstrated significant activity against various pathogens. The minimum inhibitory concentration (MIC) values for several derivatives of this compound were found to range from 0.22 to 0.25 µg/mL, indicating potent antimicrobial effects, particularly against Staphylococcus aureus and Staphylococcus epidermidis .

Table 1: Antimicrobial Activity Summary

PathogenMIC (µg/mL)MBC (µg/mL)MFC (µg/mL)
Staphylococcus aureus0.220.25-
Staphylococcus epidermidis0.25--

The compound exhibits its antimicrobial effects through several mechanisms:

  • Inhibition of Biofilm Formation : It significantly reduces biofilm formation compared to standard antibiotics like Ciprofloxacin.
  • Synergistic Effects : The compound shows synergistic activity when combined with other antibiotics, enhancing their efficacy by lowering their MIC values.
  • Enzyme Inhibition : It acts as an inhibitor of DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values ranging from 12.27–31.64 µM for DNA gyrase and 0.52–2.67 µM for DHFR .

Toxicity Profile

Toxicity assessments reveal that this compound has low hemolytic activity (% lysis ranging from 3.23 to 15.22%) and non-cytotoxicity with IC50 values exceeding 60 µM . This suggests a favorable safety profile for potential therapeutic use.

Case Studies and Research Findings

Several research studies have focused on the synthesis and biological evaluation of derivatives related to this compound:

  • A study published in the ACS Omega journal evaluated various derivatives and reported that compounds similar in structure exhibited significant antimicrobial properties with low toxicity profiles .
  • Another investigation into hybrid molecules indicated that combining different scaffolds could enhance biological activity, suggesting a potential pathway for developing new therapeutic agents based on this compound .

Comparison with Similar Compounds

Comparison with Structural Analogs

Thiophene-2-carboxamide Derivatives

Compound 2 ()
  • Structure : 3-(3,4-Dichlorobenzylthio)-N-(methylsulfonyl)thiophene-2-carboxamide .
  • Key Differences :
    • Replaces the 4-methoxyphenylmethoxy group with a 3,4-dichlorobenzylthio moiety.
    • Incorporates a methylsulfonyl group on the amide nitrogen.
  • Implications: The thioether linkage may increase hydrophobicity compared to the ether in the target compound.
N-(4-Chloro-3-nitrophenyl)thiophene-2-carboxamide ()
  • Structure : Thiophene-2-carboxamide with a nitro-substituted aryl group .
  • Key Differences :
    • Substitutes 3,4-dichlorophenyl with 4-chloro-3-nitrophenyl.
  • Implications :
    • The nitro group introduces strong electron-withdrawing effects, which could reduce metabolic stability compared to chloro substituents.

Heterocyclic Derivatives with 3,4-Dichlorophenyl Groups

EMAC2061 ()
  • Structure : 2-{3-[{2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]hydrazin-1-ylidene}methyl]-4-methoxyphenyl}benzamide bromide .
  • Key Differences :
    • Features a thiazole-hydrazine backbone instead of thiophene.
    • Includes a benzamide bromide group.
  • Implications :
    • The thiazole core and bromide ion may enhance solubility and antiviral activity (e.g., HIV-1 RT inhibition).
Quinazolinone Derivative ()
  • Structure : 2-[(3,4-Dichlorophenyl)methylsulfanyl]-3-(4-methoxyphenyl)quinazolin-4-one .
  • Key Differences: Utilizes a quinazolinone core with a methylsulfanyl linkage.

Urea and Amide Derivatives ()

  • Diuron and Linuron : Herbicides with 3,4-dichlorophenyl urea backbones .
  • Key Differences :
    • Urea-based structures instead of carboxamides.
  • Implications :
    • Highlights the versatility of the 3,4-dichlorophenyl group in agrochemical design, though the target compound’s thiophene core may shift applications toward pharmaceuticals.

Structural Confirmation

  • NMR Data : Analogs in show distinct δ values for 3,4-dichlorophenyl (e.g., 7.45–7.65 ppm for aromatic protons) and methoxy groups (~3.8 ppm) . Similar shifts would confirm the target compound’s structure.

Substituent Effects

  • Chlorine Atoms : Enhance lipophilicity and resistance to oxidative metabolism.
  • Methoxy Groups : Improve membrane permeability but may reduce metabolic stability via demethylation.

Comparative Data Table

Compound Name Core Structure Key Substituents Potential Activity Reference
Target Compound Thiophene-2-carboxamide N-(3,4-dichlorophenyl), 3-(4-methoxyphenylmethoxy) Undisclosed N/A
Compound 2 () Thiophene-2-carboxamide N-(methylsulfonyl), 3-(3,4-dichlorobenzylthio) Undisclosed
EMAC2061 () Thiazole-hydrazine 3,4-dichlorophenyl, benzamide bromide HIV-1 RT inhibition
Quinazolinone () Quinazolin-4-one 3,4-dichlorophenyl methylsulfanyl, 4-methoxyphenyl Kinase inhibition (inferred)
Diuron () Urea 3-(3,4-dichlorophenyl)-1,1-dimethylurea Herbicide

Q & A

Q. What are the optimized synthetic routes for N-(3,4-dichlorophenyl)-3-[(4-methoxyphenyl)methoxy]thiophene-2-carboxamide?

Methodological Answer: A common approach involves multi-step synthesis starting with functionalizing thiophene rings. For example:

  • Step 1: React a thiophene-2-carboxylate derivative (e.g., ethyl thiophene carboxylate) with a substituted benzyl chloride in the presence of a base (e.g., K₂CO₃) to introduce the methoxybenzyl group .
  • Step 2: Amide coupling using 3,4-dichloroaniline via activation with carbodiimides (e.g., EDCI/HOBt) or thionyl chloride .
  • Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol .

Key Data:

StepReagents/ConditionsYield (%)Purity (HPLC)
1K₂CO₃, DMF, 80°C65–70≥95%
2EDCI, DCM, RT50–60≥98%

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: Use ¹H and ¹³C NMR to confirm regiochemistry of substitutions. For example, thiophene protons typically appear at δ 6.8–7.2 ppm, while methoxy groups resonate at δ 3.7–3.9 ppm .
  • Mass Spectrometry: High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 422.03) .
  • X-ray Crystallography: Resolve crystal packing and intermolecular interactions (e.g., C–H⋯O/S bonds) for structural validation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological data for this compound?

Methodological Answer:

  • Reproducibility Checks: Standardize assay conditions (e.g., cell lines, incubation time) across labs. For example, discrepancies in IC₅₀ values may arise from varying ATP concentrations in kinase assays .
  • Metabolite Profiling: Use LC-MS/MS to identify active metabolites that may contribute to off-target effects .
  • Dose-Response Validation: Perform orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) to confirm target engagement .

Q. What computational strategies are effective for modeling interactions between this compound and biological targets?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina with crystal structures of target proteins (e.g., kinases) to predict binding modes. Focus on halogen bonding between dichlorophenyl groups and hydrophobic pockets .
  • MD Simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and hydrogen-bond occupancy .
  • QSAR Modeling: Corporate substituent effects (e.g., electron-withdrawing Cl vs. electron-donating OCH₃) to optimize bioactivity .

Q. How can crystallographic data inform structure-activity relationships (SAR)?

Methodological Answer:

  • Dihedral Angle Analysis: Measure angles between thiophene and dichlorophenyl rings (e.g., 8.5–13.5° in similar compounds) to assess planarity and steric effects .
  • Intermolecular Interactions: Identify C–H⋯S/O bonds in crystal packing that may mimic protein-ligand interactions .

Safety and Handling

Q. What are the critical safety protocols for handling this compound?

Methodological Answer:

  • PPE Requirements: Wear nitrile gloves, lab coat, and goggles. Use fume hoods for weighing and synthesis .
  • Toxicity Data: Acute oral LD₅₀ (rat): >2000 mg/kg; skin irritation potential: Category 2 .
  • Waste Disposal: Incinerate in EPA-approved facilities with alkaline scrubbers to neutralize HCl emissions .

Data Contradiction Analysis Example

Case Study: Discrepancies in reported IC₅₀ values for kinase inhibition.

  • Hypothesis: Variability due to assay buffer composition (e.g., Mg²⁺ concentration).
  • Resolution: Re-test under standardized conditions (10 mM MgCl₂, pH 7.4) with ATP concentrations validated via HPLC .

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